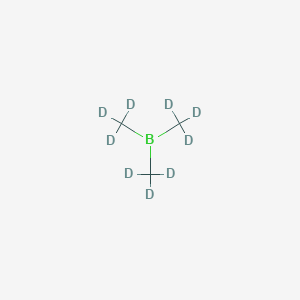

Trimethylboron-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(trideuteriomethyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9B/c1-4(2)3/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGABKACDFXMG-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])B(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583774 | |

| Record name | Tris[(~2~H_3_)methyl]borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6063-55-4 | |

| Record name | Tris[(~2~H_3_)methyl]borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tris(trideuteriomethyl)borane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tris(trideuteriomethyl)borane, a deuterated organoborane compound of interest in various research applications, including mechanistic studies and as a precursor in the synthesis of deuterated organic molecules. This document details a feasible synthetic protocol, predicted analytical data, and the necessary logical frameworks for its preparation and identification.

Introduction

Tris(trideuteriomethyl)borane, B(CD₃)₃, is the deuterated analog of trimethylborane. The replacement of protium with deuterium in the methyl groups can introduce significant kinetic isotope effects, making it a valuable tool for probing reaction mechanisms. Furthermore, its use as a building block allows for the site-selective introduction of trideuteriomethyl groups in more complex molecules, a strategy increasingly employed in drug development to alter metabolic profiles and enhance pharmacokinetic properties. This guide outlines a practical synthetic approach and the expected characterization parameters for this specialized reagent.

Synthesis of Tris(trideuteriomethyl)borane

The synthesis of tris(trideuteriomethyl)borane can be achieved by adapting a well-established method for the preparation of trimethylborane: the reaction of a boron halide with a methyl Grignard reagent. In this case, a deuterated Grignard reagent is employed. The overall synthetic workflow is depicted below.

Experimental Protocol

Step 1: Preparation of Trideuteriomethylmagnesium Iodide (CD₃MgI)

This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus is flame-dried or oven-dried before use.

-

Reagents:

-

Magnesium turnings (3.0 g, 123 mmol)

-

Anhydrous diethyl ether (50 mL)

-

A small crystal of iodine (as an activator)

-

Trideuteriomethane (CD₃I) (15.0 g, 103 mmol) dissolved in 30 mL of anhydrous diethyl ether.

-

-

Procedure:

-

The magnesium turnings and the iodine crystal are placed in the flask.

-

A small portion of the CD₃I solution is added to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining CD₃I solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

-

The resulting Grignard reagent solution is cooled to room temperature and used directly in the next step.

-

Step 2: Synthesis of Tris(trideuteriomethyl)borane

This step should also be performed under an inert atmosphere.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a distillation head connected to a cold trap (cooled with liquid nitrogen), and a magnetic stirrer.

-

Reagents:

-

Boron trifluoride etherate (BF₃·OEt₂) (4.5 mL, 35 mmol) dissolved in 20 mL of anhydrous diethyl ether.

-

The freshly prepared trideuteriomethylmagnesium iodide solution from Step 1.

-

-

Procedure:

-

The BF₃·OEt₂ solution is placed in the reaction flask and cooled in an ice bath.

-

The CD₃MgI solution is added dropwise with vigorous stirring. A white precipitate of magnesium salts will form.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The volatile tris(trideuteriomethyl)borane is collected in the cold trap by vacuum transfer. Due to its low boiling point (-20 °C), it will be a colorless liquid or solid in the trap.

-

The collected product should be handled with extreme care as it is pyrophoric.

-

Characterization of Tris(trideuteriomethyl)borane

The characterization of tris(trideuteriomethyl)borane is based on the known data for trimethylborane, with adjustments for the presence of deuterium.

Physical Properties

The physical properties of tris(trideuteriomethyl)borane are expected to be very similar to those of trimethylborane.

| Property | Predicted Value for B(CD₃)₃ |

| Molecular Weight | 64.97 g/mol |

| Boiling Point | approx. -20 °C |

| Melting Point | approx. -161 °C |

| Appearance | Colorless gas or liquid |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for tris(trideuteriomethyl)borane based on typical values for trimethylborane.

3.2.1. NMR Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Notes |

| ¹H NMR | N/A | - | - | No signal is expected due to the absence of protons. |

| ²H NMR | ~0.4 ppm | Singlet | - | A single resonance is expected for the deuterium nuclei. |

| ¹³C NMR | ~16 ppm | Septet | JC-D ≈ 20 Hz | The signal will be split into a septet due to coupling with the three deuterium atoms (spin I=1). |

| ¹¹B NMR | 86.6 ppm | Singlet | - | Trialkylboranes typically appear in the range of 83-93 ppm. The signal will be a broad singlet.[1] |

3.2.2. Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak at m/z 65 (for ¹¹B isotope) and 64 (for ¹⁰B isotope). The fragmentation pattern will be influenced by the loss of CD₃ and D radicals.

| m/z | Predicted Fragment | Relative Abundance |

| 65 | [¹¹B(CD₃)₃]⁺ | Molecular Ion |

| 64 | [¹⁰B(CD₃)₃]⁺ | Molecular Ion |

| 47 | [¹¹B(CD₃)₂]⁺ | High |

| 46 | [¹⁰B(CD₃)₂]⁺ | High |

| 31 | [¹¹B(CD₃)(D)]⁺ | Moderate |

| 30 | [¹⁰B(CD₃)(D)]⁺ | Moderate |

| 18 | [CD₃]⁺ | Moderate |

3.2.3. Infrared Spectroscopy

The IR spectrum will be dominated by C-D stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| ~2250 | C-D stretch |

| ~1050 | CD₃ symmetric deformation |

| ~1100 | B-C stretch |

Safety Considerations

Tris(trideuteriomethyl)borane is expected to be, like trimethylborane, a highly pyrophoric and toxic gas. It ignites spontaneously in air and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere using appropriate safety precautions, including the use of a fume hood, personal protective equipment, and having appropriate fire-extinguishing agents readily available.

Conclusion

This technical guide provides a detailed protocol for the synthesis of tris(trideuteriomethyl)borane and a comprehensive prediction of its characterization data. The described Grignard-based methodology offers a practical route to this valuable deuterated reagent. The provided spectroscopic data will be essential for the confirmation of its identity and purity, enabling its use in advanced research and development applications. Researchers and professionals in drug development can utilize this guide as a foundational resource for the preparation and handling of this specialized compound.

References

An In-depth Technical Guide to Trimethylboron-d9 (CAS: 6063-55-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylboron-d9 (TMB-d9), also known as tris(trideuteriomethyl)borane, is the deuterated isotopologue of trimethylboron. Its unique properties, stemming from the presence of deuterium, make it a valuable tool in various scientific and industrial fields, including materials science, nuclear technology, and potentially in pharmaceutical research and development. This guide provides a comprehensive overview of the technical data, experimental protocols, and potential applications of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are similar to its non-deuterated counterpart, with slight differences attributable to the kinetic isotope effect.

| Property | Value | Reference(s) |

| CAS Number | 6063-55-4 | [1] |

| Molecular Formula | C₃D₉B | [1] |

| Molecular Weight | 64.97 g/mol | [1] |

| Appearance | Colorless gas | |

| Melting Point | -161.5 °C | [2] |

| Boiling Point | -20.2 °C | [2] |

| Vapor Density | 2.3 (vs air) | [3] |

| Solubility | Reacts with water. | |

| Purity | Typically available in high purity, e.g., 99 atom % D. | [4] |

| Synonyms | Tris(trideuteriomethyl)borane, Deuterated Trimethylboron | [3] |

Synthesis of this compound

Proposed Experimental Protocol: Grignard Reaction

This protocol is based on general methods for the synthesis of organoboranes.

Materials:

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Deuterated methyl iodide (CD₃I)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Standard Schlenk line and glassware for air-sensitive reactions

-

Deuterated solvents for NMR analysis (e.g., C₆D₆)

Procedure:

-

Preparation of Deuterated Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere. A solution of deuterated methyl iodide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred and refluxed until the magnesium is consumed, yielding a solution of deuterated methylmagnesium iodide (CD₃MgI).

-

Reaction with Boron Trifluoride: The flask containing the Grignard reagent is cooled in an ice bath. Boron trifluoride diethyl etherate is added dropwise to the stirred solution of CD₃MgI. The reaction is exothermic and should be controlled by the rate of addition.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The resulting this compound, being a volatile gas, can be isolated by vacuum distillation and collected in a cold trap cooled with liquid nitrogen. The product should be handled with extreme care due to its pyrophoric nature.

-

Purification and Characterization: The collected product can be further purified by fractional condensation. The identity and purity of the this compound can be confirmed by NMR spectroscopy (¹H, ¹¹B, ¹³C) and mass spectrometry.

Caption: Synthesis workflow for this compound.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹¹B NMR: The ¹¹B NMR spectrum is expected to show a singlet. The chemical shift for trialkylboranes typically falls in the range of +80 to +90 ppm[5]. Due to the electron-donating nature of the methyl groups, the boron nucleus is deshielded. The absence of protons directly attached to the boron results in a sharp singlet.

-

¹H NMR: In a fully deuterated sample (99 atom % D), the ¹H NMR spectrum should show a very small residual signal for any remaining C-H bonds in the methyl groups. Due to the spin of deuterium (I=1), any residual protons would be coupled to deuterium, resulting in a complex multiplet.

-

¹³C NMR: The ¹³C NMR spectrum will show a signal for the methyl carbons. This signal will be split into a multiplet due to coupling with the attached deuterium atoms (¹J(¹³C, ²H)).

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the deuterated compound (approximately 65). The fragmentation pattern would involve the loss of deuterated methyl radicals (•CD₃). The mass spectrum of the non-deuterated trimethylboron is available from the NIST WebBook, which can serve as a reference for the expected fragmentation pattern[6].

Applications in Research and Development

Isotopic Labeling in Drug Metabolism Studies

Deuterated compounds are extensively used in drug metabolism and pharmacokinetic (DMPK) studies. The "kinetic isotope effect" can slow down the rate of metabolic processes that involve the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. This compound can serve as a starting material for the synthesis of more complex deuterated molecules.

Caption: Isotopic labeling workflow for drug metabolism studies.

Precursor for Boron-Containing Thin Films

Trimethylboron is used as a precursor in chemical vapor deposition (CVD) to produce boron-containing thin films, such as boron carbide[7]. This compound can be used in a similar manner, particularly in research settings where isotopic tracing of the deposition process is desired. For instance, its use in the boronization of fusion reactor walls has been documented, where a deuterated compound was required[8].

Signaling Pathway Context: Boron and Cellular Stress

While there is no known signaling pathway directly involving this compound, boron compounds, in general, can induce cellular stress at high concentrations. Studies in yeast have shown that boron stress signals are transmitted through the Target of Rapamycin (TOR) pathway[9]. This pathway is a central regulator of cell growth and metabolism.

The proposed mechanism involves the accumulation of uncharged tRNAs, which activates the Gcn2 kinase. Gcn2 then phosphorylates the translation initiation factor eIF2α, leading to a general inhibition of protein synthesis but a specific translational activation of the transcription factor Gcn4. Gcn4, in turn, upregulates the expression of genes involved in stress response, including the boron efflux pump Atr1.

Caption: Boron stress signaling via the TOR pathway in yeast.

This pathway highlights a potential mechanism by which boron-containing compounds could interact with cellular machinery, a consideration for the development of boron-based therapeutics.

Safety and Handling

Trimethylboron and its deuterated analogue are highly flammable and pyrophoric, igniting spontaneously in air. They are also toxic upon inhalation. All handling should be performed in a well-ventilated fume hood or glovebox under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and gloves, is mandatory.

Conclusion

This compound is a specialized chemical with significant potential in various research and industrial applications. Its primary utility lies in its use as a deuterated building block for the synthesis of more complex molecules for isotopic labeling studies and as a precursor for the deposition of boron-containing materials. While specific data on its biological interactions are scarce, understanding the general cellular response to boron provides a framework for future investigations. Researchers and developers are encouraged to consult safety data sheets and handle this compound with the utmost care due to its hazardous nature.

References

- 1. This compound | C3H9B | CID 16213066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [guidechem.com]

- 4. scisale.com [scisale.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. Borane, trimethyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 6063-55-4 | Benchchem [benchchem.com]

Physical and chemical properties of Trimethylboron-d9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Trimethylboron-d9 (TMB-d9), a deuterated organoboron compound. This document is intended for researchers, scientists, and professionals in drug development and materials science. It includes a detailed summary of its properties, experimental protocols for its synthesis, purification, and analysis, as well as insights into its primary applications.

Introduction

This compound, also known as tris(trideuteriomethyl)borane, is the deuterated isotopologue of trimethylboron. Its chemical formula is B(CD₃)₃. The replacement of protium with deuterium imparts a greater metabolic stability and alters its mass, making it a valuable tool in various scientific applications, including as a precursor in materials science and as a boron source in medical research. This guide will delve into the core physicochemical characteristics of TMB-d9, providing essential data and methodologies for its effective use in a laboratory setting.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental setups.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃D₉B | [1][2] |

| Molecular Weight | 64.97 g/mol | [1][2] |

| Appearance | Colorless gas | [3] |

| Melting Point | -161.5 °C | [3][4] |

| Boiling Point | -20.2 °C | [3][4] |

| Density (vapor) | 2.3 g/L (vs. air) | [3] |

| CAS Number | 6063-55-4 | [2][5] |

Table 2: Spectroscopic and Structural Information

| Property | Value/Description | Reference(s) |

| IUPAC Name | tris(trideuteriomethyl)borane | [1] |

| Synonyms | Deuterated Trimethylboron, Trimethylborane-d9 | [5] |

| Mass Spectrum (of non-deuterated TMB) | Available on NIST WebBook | [6] |

| ¹¹B NMR Chemical Shift (general for trialkylboranes) | Typically in the range of +83 to +93 ppm | [7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established chemical principles and practices for similar organoboron compounds.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of trialkylboranes is the reaction of a boron trihalide with a Grignard reagent. For this compound, a deuterated Grignard reagent is required.

Reaction: BCl₃ + 3 CD₃MgI → B(CD₃)₃ + 3 MgICl

Materials:

-

Boron trichloride (BCl₃) in a suitable solvent (e.g., diethyl ether)

-

Deuterated methyl iodide (CD₃I)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Standard Schlenk line and glassware

-

Dry ice/acetone cold bath

Procedure:

-

Preparation of Deuterated Grignard Reagent:

-

Under an inert atmosphere (argon or nitrogen), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of deuterated methyl iodide in anhydrous diethyl ether to the magnesium turnings via the dropping funnel.

-

The reaction is initiated by gentle warming and then maintained by the exothermic reaction. The addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting solution is the deuterated methylmagnesium iodide (CD₃MgI) Grignard reagent.

-

-

Reaction with Boron Trichloride:

-

In a separate Schlenk flask, prepare a solution of boron trichloride in anhydrous diethyl ether and cool it to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared deuterated Grignard reagent to the boron trichloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

The reaction mixture will contain the product this compound and magnesium salts as a precipitate.

-

The volatile this compound can be isolated from the non-volatile salts by vacuum transfer to a cold trap (-78 °C or lower).

-

Purification by Fractional Distillation

Due to its low boiling point, this compound can be purified by fractional distillation at low temperatures to remove any residual solvent or byproducts.

Apparatus:

-

A low-temperature fractional distillation apparatus

-

Vacuum pump

-

Cold traps

Procedure:

-

The crude this compound collected in the cold trap is slowly warmed to its boiling point (-20.2 °C).

-

The vapor is passed through a cooled distillation column.

-

Fractions are collected at different temperature ranges, with the pure this compound fraction being collected at its characteristic boiling point.

-

Purity of the fractions can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity of this compound and identifying any volatile impurities. The following is a proposed method adapted from the analysis of similar organoboron compounds[8][9].

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for volatile compounds (e.g., DB-5ms or equivalent)

GC Conditions (suggested starting point):

-

Injector Temperature: 100 °C

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split injection.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 10-100.

Expected Results:

-

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 65 and characteristic fragmentation patterns. The mass spectrum of non-deuterated trimethylboron can be used as a reference[6].

Applications in Research and Development

This compound serves as a crucial material in several advanced research areas.

Precursor for Boron Carbide Thin Films

This compound is utilized as a single-source precursor in Plasma Enhanced Chemical Vapor Deposition (PECVD) for the synthesis of boron carbide (BxC) thin films[10]. These films are of interest for applications such as neutron detectors due to the high neutron cross-section of the ¹⁰B isotope[11]. The use of a deuterated precursor can be advantageous in certain plasma diagnostic studies.

References

- 1. This compound | C3H9B | CID 16213066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. americanelements.com [americanelements.com]

- 4. 6063-55-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. Borane, trimethyl- [webbook.nist.gov]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. Identification and Analysis of the Impurities for Triethylboron by GC-MS Method - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 9. scispec.co.th [scispec.co.th]

- 10. researchgate.net [researchgate.net]

- 11. liu.diva-portal.org [liu.diva-portal.org]

Trimethylboron-d9: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and detailed handling protocols for Trimethylboron-d9. The following sections outline the chemical and physical properties, associated hazards, and essential procedures for the safe use of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated analog, Trimethylboron, is also provided for comparison where available.

Table 1: Physical and Chemical Properties

| Property | This compound | Trimethylboron |

| Molecular Formula | C₃D₉B | C₃H₉B |

| Molecular Weight | 64.97 g/mol [1][2][3] | 55.91 g/mol [4] |

| Appearance | Colorless gas[2] | Colorless gas[5] |

| Odor | Repulsive, suffocating[5] | Repulsive, suffocating[5] |

| Boiling Point | -20.2 °C[2] | -20.2 °C[4][5] |

| Melting Point | -161.5 °C[2] | -161.5 °C[4][5] |

| Vapor Pressure | Not available | 907 mmHg at 25°C[4] |

| Vapor Density | 2.3 g/L (vapor, vs. air)[2] | 2.3 (vs. air)[6] |

| Density | Not available | 0.625 g/cm³ (liquid)[4] |

| Solubility in Water | Not applicable (reacts violently)[5] | Reacts violently[5] |

Table 2: Hazard Information

| Hazard Category | Classification |

| GHS Pictograms | 🔥, 💀, corrosive |

| GHS Signal Word | Danger[7] |

| GHS Hazard Statements | H220: Extremely flammable gas.[7] H314: Causes severe skin burns and eye damage.[7] H331: Toxic if inhaled. H280: Contains gas under pressure; may explode if heated.[7] |

| NFPA 704 Rating | Health: 4, Flammability: 4, Reactivity: 3[5] |

Experimental Protocols

The safe handling of this compound, a pyrophoric and toxic gas, necessitates meticulous planning and execution. The following protocols are based on established procedures for handling air-sensitive and pyrophoric materials.

General Handling Precautions

-

Risk Assessment : Before any new procedure, a thorough risk assessment must be conducted.

-

Work Area : All manipulations of this compound must be performed in a well-ventilated area, inside a certified chemical fume hood or a glovebox.[3][6] The work area should be free of clutter and flammable materials.

-

Inert Atmosphere : Due to its pyrophoric nature, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.[3][4]

-

Never Work Alone : Never handle this compound while working alone.[3][8] A second person should be present and aware of the hazards.

-

Personal Protective Equipment (PPE) : Appropriate PPE is mandatory. Refer to the PPE Selection Workflow diagram (Figure 2) for detailed guidance.

Gas Cylinder Handling

-

Inspection : Upon receipt, visually inspect the cylinder and valve for any signs of damage.

-

Securing the Cylinder : Cylinders must be securely strapped or chained to a stable surface, such as a wall or a workbench.

-

Transportation : Use a cylinder cart for transporting gas cylinders. Do not roll or drag them.

-

Regulator : Use a regulator approved for corrosive and flammable gases. Ensure the threads on the regulator and cylinder valve are compatible.

-

Leak Testing : After connecting the regulator, perform a leak test using an inert gas and a suitable leak detection solution (e.g., Snoop).

Performing a Reaction with this compound

This protocol outlines the transfer of this compound from a lecture bottle to a reaction vessel using a Schlenk line.

-

System Preparation :

-

Gas Transfer :

-

Connect the this compound lecture bottle to the Schlenk line via a stainless steel or other compatible tubing.

-

With the inert gas flowing through the line to a bubbler, slowly open the cylinder valve.

-

Control the flow of this compound into the reaction vessel using a needle valve or mass flow controller.

-

Monitor the reaction temperature and pressure continuously.

-

-

Reaction Quenching and Work-up :

-

Upon completion, close the cylinder valve.

-

Purge the system with inert gas to remove any residual this compound.

-

Carefully and slowly quench any unreacted this compound by adding a high-boiling point alcohol (e.g., isopropanol or tert-butanol) at a low temperature.

-

Proceed with the standard aqueous work-up only after ensuring all pyrophoric material has been safely quenched.

-

Storage and Disposal

-

Storage :

-

Store this compound cylinders in a cool, dry, well-ventilated area away from incompatible materials such as oxidizers and water.[6]

-

The storage area should be designated for toxic and flammable gases.

-

Ensure the valve cap is securely in place when the cylinder is not in use.

-

-

Disposal :

-

Unused this compound must be disposed of as hazardous waste.

-

Residual gas in empty cylinders should be carefully vented through a scrubbing system containing a suitable neutralizing agent.

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

-

Emergency Procedures

-

Small Gas Leak :

-

If a small leak is detected and it is safe to do so, close the cylinder valve.

-

Increase ventilation in the fume hood.

-

Evacuate the immediate area.

-

-

Large Gas Leak or Fire :

-

Do not attempt to extinguish a fire involving this compound unless the gas flow can be stopped first.[10]

-

If the gas flow cannot be stopped, evacuate the laboratory immediately and activate the fire alarm.

-

Call emergency services and inform them of the nature of the hazard.

-

-

Personal Exposure :

-

Inhalation : Move the affected person to fresh air immediately. Seek urgent medical attention.

-

Skin Contact : If the gas ignites, it can cause thermal burns. Douse the affected area with copious amounts of water and seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Hierarchy of Controls for Managing this compound Risks.

Caption: PPE Selection Workflow for this compound.

References

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 3. drexel.edu [drexel.edu]

- 4. Air-free technique - Wikipedia [en.wikipedia.org]

- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 6. sites.rowan.edu [sites.rowan.edu]

- 7. youtube.com [youtube.com]

- 8. ehs.uci.edu [ehs.uci.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. echemi.com [echemi.com]

Navigating the Matrix: A Technical Guide to the Chemical Compatibility of Trimethylboron-d9 with Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compatibility of Trimethylboron-d9 (TMB-d9) with a wide range of common laboratory solvents. Understanding these interactions is critical for ensuring the safe handling, storage, and successful application of this pyrophoric and reactive organoboron reagent in research and development. This document outlines known compatibilities, provides detailed experimental protocols for assessing solvent suitability, and presents logical workflows for solvent selection.

Executive Summary

This compound, the deuterated isotopologue of Trimethylboron (TMB), is a colorless, pyrophoric gas that is highly reactive towards protic solvents and certain other functional groups. Its strong Lewis acidic nature dictates its interaction with many common laboratory solvents. Selection of an appropriate solvent is paramount to prevent degradation of the reagent, hazardous reactions, and to ensure the success of chemical transformations. This guide categorizes solvents based on their expected compatibility with TMB-d9 and provides a framework for empirical verification.

Chemical Compatibility Overview

The compatibility of this compound with organic solvents is primarily governed by the absence of acidic protons and strong Lewis basicity in the solvent. Solvents are categorized as compatible, requiring caution, or incompatible.

Table 1: Compatibility of this compound with Common Solvents

| Solvent Class | Examples | Compatibility | Rationale & Known Interactions |

| Aprotic Non-Polar | Hexane, Cyclohexane, Toluene, Benzene | Compatible | These solvents are non-polar and aprotic, exhibiting minimal interaction with the Lewis acidic TMB-d9. Hexane is used in the synthesis of TMB.[1] |

| Ethereal | Diethyl ether, Dibutyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | Generally Compatible (Forms Adducts) | Ethers are Lewis bases and will form adducts with the Lewis acidic TMB-d9.[2] This is typically a reversible interaction that does not lead to decomposition. Dibutyl ether is used as a solvent in TMB synthesis.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Caution Advised | While aprotic, the reactivity of organometallics with chlorinated solvents can be unpredictable and may lead to vigorous reactions. Compatibility should be experimentally verified. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Caution Advised / Likely Incompatible | These solvents are strong Lewis bases and can form stable adducts with TMB-d9. The potential for further reaction, especially with carbonyl-containing solvents (ketones, amides), is high. |

| Protic | Water, Alcohols (Methanol, Ethanol, Isopropanol), Carboxylic Acids | Incompatible (Violent Reaction) | Trimethylboron reacts violently with water and other protic sources, leading to the release of methane gas.[3] |

Experimental Protocols for Compatibility Assessment

Due to the hazardous nature of this compound, any compatibility testing must be conducted with extreme caution in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, inert atmosphere).

General Handling Procedures for this compound

-

All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

-

All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours) and cooled under an inert atmosphere prior to use.

-

Solvents must be anhydrous and deoxygenated before use.

-

Use appropriate PPE, including flame-retardant lab coat, safety glasses, and suitable gloves.

Small-Scale Compatibility Test (Visual Observation)

Objective: To visually assess for any immediate reaction (e.g., gas evolution, color change, precipitation, exothermic event).

Materials:

-

Dried Schlenk tube or similar reaction vessel with a magnetic stir bar.

-

Septum and needle adapters.

-

Source of this compound gas.

-

Anhydrous, deoxygenated solvent to be tested.

-

Low-temperature bath (e.g., dry ice/acetone).

Procedure:

-

Assemble the dry Schlenk tube under an inert atmosphere.

-

Add 1-2 mL of the test solvent to the tube via syringe.

-

Cool the solvent to -78 °C in the low-temperature bath.

-

Slowly bubble a small amount of this compound gas through the cooled, stirred solvent for a short period (e.g., 30-60 seconds).

-

Stop the gas flow and observe the solution for any immediate signs of reaction.

-

Allow the solution to slowly warm to room temperature while observing for any changes.

-

Carefully quench any unreacted TMB-d9 by slowly adding a protic solvent (e.g., isopropanol) at low temperature.

NMR Spectroscopy for Adduct Formation and Stability

Objective: To detect the formation of Lewis acid-base adducts and to monitor the stability of TMB-d9 in the solvent over time using ¹¹B NMR spectroscopy.

Materials:

-

Dry NMR tube with a J. Young valve or other suitable seal.

-

Deuterated solvent for locking (must be compatible, e.g., Benzene-d6, Toluene-d8).

-

This compound gas.

-

Test solvent (anhydrous and deoxygenated).

Procedure:

-

In a glovebox or under a positive pressure of inert gas, add the test solvent and a small amount of the deuterated locking solvent to the NMR tube.

-

Cool the NMR tube in a cold well.

-

Carefully introduce a small amount of this compound gas into the headspace of the NMR tube and seal it.

-

Allow the gas to dissolve in the solvent at low temperature.

-

Acquire an initial ¹¹B NMR spectrum. The chemical shift of TMB-d9 will be indicative of its coordination state. A significant upfield shift compared to the non-coordinated species suggests adduct formation.[2]

-

Store the NMR tube at a controlled temperature (e.g., room temperature) and acquire subsequent ¹¹B NMR spectra at regular intervals (e.g., 1, 6, 24 hours) to monitor for any changes in the spectrum that might indicate decomposition or further reaction.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical processes for solvent selection and experimental compatibility testing.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Caption: Experimental workflow for assessing the compatibility of TMB-d9 with a solvent.

Conclusion

The selection of a compatible solvent is a critical first step in any experimental work involving this compound. While aprotic, non-polar solvents such as hydrocarbons are generally the safest choice, ethereal solvents are also widely used despite the formation of Lewis acid-base adducts. Protic solvents are strictly incompatible and must be avoided. For solvents with unknown compatibility, a cautious and systematic experimental evaluation, as outlined in this guide, is essential. By following these guidelines, researchers can handle this compound safely and effectively, enabling its use in a variety of synthetic applications.

References

Trimethylboron-d9: A Technical Overview for Scientific Professionals

For researchers, scientists, and professionals in drug development, a precise understanding of isotopically labeled compounds is crucial. This technical guide provides a focused overview of Trimethylboron-d9, a deuterated form of trimethylboron, emphasizing its core molecular properties.

Quantitative Data Summary

The primary distinction between trimethylboron and its deuterated isotopologue lies in their molecular weights, a direct consequence of the substitution of hydrogen atoms with deuterium. The chemical formulas also reflect this isotopic labeling. The table below offers a clear comparison of these fundamental properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Trimethylboron | C₃H₉B[1][2][3][4] | 55.92[1][3] |

| This compound | C₃D₉B[5] | 64.97[6][7][8] |

Isotopic Relationship Visualization

To visually represent the relationship between these two compounds, the following diagram illustrates the isotopic substitution process. This flowchart clarifies that this compound is derived from Trimethylboron by replacing the nine hydrogen atoms with deuterium atoms.

Caption: Experimental workflow for generating this compound.

It is important to note that while some sources may use the molecular formula C3H9B for this compound for indexing purposes, the chemically accurate representation reflecting the deuterium isotopes is C3D9B.[6][9]

References

- 1. uwaterloo.ca [uwaterloo.ca]

- 2. guidechem.com [guidechem.com]

- 3. Trimethylborane | C3H9B | CID 68979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 6063-55-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C3H9B | CID 16213066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Page loading... [wap.guidechem.com]

A Technical Guide to Trimethylboron-d9: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trimethylboron-d9 (TMB-d9), a deuterated organoboron compound of increasing interest in various research and development applications, including its use as a precursor in specialized chemical syntheses. This document details its commercial availability, typical purity levels, and the analytical methodologies relevant to its characterization.

Commercial Availability

This compound is commercially available from a range of specialty chemical suppliers. It is typically offered in various quantities suitable for research and development purposes. While larger, bulk quantities may be available upon request, the compound is most commonly supplied in smaller amounts for laboratory use.

Table 1: Commercial Suppliers of this compound

| Supplier | Available Quantities | Purity (Typical) | Notes |

| American Elements | Research and bulk quantities available upon request.[1] | 99% (2N) to 99.999% (5N) product grades are listed.[1] | A Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are provided with shipments.[1] |

| Alfa Chemistry | Not specified, inquire for details. | 99 atom % D. | For experimental and research use. |

| CP Lab Safety | 5 grams.[2] | Not specified. | For professional manufacturing, research, and industrial use only.[2] |

| Benchchem | Various packaging options are available. | High-purity. | Inquire for price and delivery time. |

| ChemicalBook | Supplier listings for various quantities. | Not specified. | Platform for multiple suppliers. |

Purity and Isotopic Enrichment

The purity of this compound is a critical parameter for its application, particularly in sensitive analytical and synthetic procedures. Commercially available TMB-d9 is generally offered with high chemical purity and high isotopic enrichment.

Table 2: Typical Purity Specifications for this compound

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥99% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Isotopic Enrichment (Atom % D) | ≥99 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |

Note on Impurities: A detailed Certificate of Analysis (CoA) from the supplier will provide the most accurate information on impurities. Based on the common synthetic routes, potential impurities could include:

-

Partially Deuterated Isotopologues: Trimethylboron-d8, -d7, etc.

-

Residual Solvents: Diethyl ether or other solvents used in the synthesis.

-

Related Boron Compounds: Boric acid (from hydrolysis) or other organoboron species.

-

Starting Material Residues: Unreacted deuterated methylating agents or boron precursors.

Experimental Protocols

Synthesis of this compound (Analogous Procedure)

Reaction Scheme:

3 CD₃MgI + BF₃·O(C₂H₅)₂ → B(CD₃)₃ + 3 MgIF + (C₂H₅)₂O

Materials:

-

Deuterated methyl iodide (CD₃I) or deuterated methyl bromide (CD₃Br) (≥99.5 atom % D)

-

Magnesium turnings

-

Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂)

-

Anhydrous diethyl ether

Procedure:

-

Preparation of Deuterated Grignard Reagent:

-

A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

-

A solution of deuterated methyl iodide or bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction.

-

The reaction mixture is stirred under a nitrogen atmosphere until the magnesium is consumed, yielding a solution of deuterated methylmagnesium iodide/bromide.

-

-

Reaction with Boron Trifluoride Diethyl Etherate:

-

The solution of the deuterated Grignard reagent is cooled in an ice bath.

-

A solution of boron trifluoride diethyl etherate in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours.

-

-

Isolation and Purification:

-

The reaction mixture is cooled, and the resulting this compound is isolated by vacuum transfer or distillation from the reaction mixture into a cold trap (e.g., liquid nitrogen).

-

Further purification can be achieved by fractional distillation.

-

Safety Precautions: Trimethylboron is pyrophoric and will ignite spontaneously in air. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques.

Quality Control and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general method adaptable for this purpose, based on established methods for similar volatile organoboron compounds.[3][4]

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

-

Capillary Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is suitable.

GC Parameters (Suggested):

-

Injector Temperature: 150 °C

-

Oven Program:

-

Initial Temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 150 °C

-

Hold: 5 minutes at 150 °C

-

-

Carrier Gas: Helium or Hydrogen

-

Detector Temperature (FID): 250 °C

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 10-100

-

Sample Preparation:

Due to its pyrophoric nature, samples of this compound must be handled in an inert atmosphere glovebox or using gas-tight syringes. Samples can be dissolved in an anhydrous, aprotic solvent (e.g., hexane or toluene) prior to injection.

Expected Results:

-

The chromatogram should show a major peak corresponding to this compound.

-

The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of B(CD₃)₃, with a molecular ion peak at m/z 65.

-

Minor peaks in the chromatogram may indicate the presence of impurities, which can be identified by their mass spectra.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Quality control workflow for this compound.

References

Trimethylboron-d9 in Isotopic Labeling: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecules are paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their isotopes, offers a powerful tool for elucidating metabolic pathways, quantifying drug candidates, and understanding complex biological systems. This technical guide explores the application of Trimethylboron-d9 (TMB-d9) as a novel and effective reagent for isotopic labeling, particularly for compounds containing hydroxyl functional groups.

While the direct application of this compound in isotopic labeling is an emerging area, the well-established use of its non-deuterated analog, trimethylborate (TMB), as a derivatization agent in mass spectrometry lays a strong foundation for its utility. This guide will detail the proposed mechanism, potential applications, experimental considerations, and the underlying principles of using TMB-d9 for robust and sensitive isotopic labeling workflows.

Core Principles and Applications

Isotopic labeling with stable isotopes, such as deuterium (²H or D), provides a non-radioactive method for tracing molecules. The introduction of deuterium atoms into a molecule results in a specific mass shift that can be readily detected by mass spectrometry (MS). This mass shift allows for the differentiation and quantification of the labeled molecule from its unlabeled counterpart.

This compound, with the chemical formula B(CD₃)₃, offers a unique approach to labeling molecules containing hydroxyl (-OH) groups. The proposed application is based on the known reaction of trimethylborate with hydroxyl groups, which proceeds via a derivatization reaction where a borate ester is formed with the concomitant loss of methanol. When this compound is used, this reaction results in the loss of deuterated methanol (CD₃OD), thereby introducing a stable isotope label into the analytical workflow.

Potential Applications:

-

Quantitative Mass Spectrometry: TMB-d9 can be used to generate deuterated internal standards for quantitative MS assays (e.g., LC-MS, GC-MS). By spiking a known amount of the TMB-d9 labeled standard into a sample, the absolute or relative quantity of the endogenous, unlabeled analyte can be accurately determined.

-

Metabolomics: In metabolomics studies, TMB-d9 can be used to label the hydroxyl-containing sub-metabolome, enabling the tracing of metabolic pathways and the quantification of changes in metabolite levels under different physiological or pathological conditions.

-

Drug Metabolism and Pharmacokinetics (DMPK): The in-vitro or in-vivo fate of a drug candidate containing a hydroxyl group can be investigated by using TMB-d9 to generate a labeled version. This allows for the precise tracking and quantification of the drug and its metabolites.

-

Proteomics: While less direct, TMB-d9 could potentially be used to label proteins on hydroxyl-containing amino acid residues (e.g., serine, threonine, tyrosine) after hydrolysis, aiding in quantitative proteomics studies.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

| Property | Value |

| Molecular Formula | B(CD₃)₃ |

| Molecular Weight | 64.97 g/mol |

| CAS Number | 6063-55-4 |

Experimental Workflow for Isotopic Labeling

The following outlines a general workflow for the isotopic labeling of a hydroxyl-containing analyte using this compound for quantitative mass spectrometry.

Caption: General workflow for quantitative analysis using TMB-d9.

Detailed Experimental Protocol: Derivatization of a Hydroxyl-Containing Analyte

This protocol is adapted from established methods for derivatization using trimethylborate and should be optimized for the specific analyte and analytical system.

Materials:

-

Analyte of interest (containing at least one hydroxyl group)

-

This compound (TMB-d9)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Reaction vials with septa

-

Heating block or oil bath

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the analyte into a clean, dry reaction vial.

-

Dissolve the analyte in a minimal amount of the chosen anhydrous solvent. The concentration should be optimized based on the sensitivity of the mass spectrometer.

-

For the internal standard, prepare a separate solution of the analyte with a precisely known concentration.

-

-

Derivatization Reaction:

-

Under an inert atmosphere, add an excess of this compound to the analyte solution. A molar ratio of 10:1 (TMB-d9:analyte) is a good starting point.

-

For the unlabeled sample, use non-deuterated Trimethylboron in a separate reaction.

-

Seal the vial tightly with a septum cap.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes). Reaction conditions should be optimized to ensure complete derivatization.

-

After the reaction is complete, cool the vial to room temperature.

-

-

Sample Work-up (if necessary):

-

Depending on the analyte and the solvent used, a work-up step may be required to remove excess reagent and byproducts. This could involve evaporation of the solvent under a stream of inert gas and redissolving the residue in a solvent suitable for injection into the MS system.

-

-

Mass Spectrometry Analysis:

-

For quantitative analysis, mix a known volume of the derivatized analyte solution with a known volume of the derivatized internal standard (TMB-d9 labeled) solution.

-

Inject the mixture into the GC-MS or LC-MS system.

-

Develop a suitable chromatographic method to separate the derivatized analyte from other components in the sample.

-

Set the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) of the unlabeled and deuterated derivatives.

-

Data Analysis and Quantification

The quantification of the analyte is achieved by comparing the peak area of the unlabeled derivative to the peak area of the deuterated internal standard. The ratio of these areas, corrected for the known concentration of the internal standard, allows for the accurate determination of the analyte concentration in the original sample.

Signaling Pathway Visualization

The application of TMB-d9 in drug development can be visualized in the context of its use in quantifying a drug that targets a specific signaling pathway.

Caption: Drug quantification in a signaling pathway context.

Conclusion

This compound presents a promising new tool for isotopic labeling, particularly for the vast number of biologically and pharmaceutically relevant molecules containing hydroxyl groups. Its application in quantitative mass spectrometry has the potential to enhance the accuracy and sensitivity of analytical methods in drug development, metabolomics, and other life science research areas. While further research is needed to fully explore and optimize its use, the foundational chemistry of its non-deuterated analog provides a strong rationale for its successful implementation. This guide serves as a starting point for researchers looking to leverage the power of TMB-d9 in their isotopic labeling workflows.

An In-depth Technical Guide to the Lewis Acidity of Trimethylboron-d9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Lewis acidity of trimethylboron-d9 (B(CD₃)₃), a deuterated isotopologue of trimethylboron (B(CH₃)₃). While direct experimental and extensive computational data on the Lewis acidity of this compound is limited in publicly accessible literature, this document synthesizes available information on organoboron Lewis acidity, isotopic effects, and relevant experimental and computational methodologies to offer a detailed understanding of the subject. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development by providing theoretical background, practical experimental considerations, and a framework for future investigations into the nuanced effects of isotopic substitution on Lewis acidity.

Introduction to Trimethylboron and Lewis Acidity

Trimethylboron, B(CH₃)₃, is a classic example of a trigonal planar organoboron compound that functions as a Lewis acid.[1] Its boron center possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base.[1] This fundamental property underpins its utility in a variety of chemical transformations, including as a catalyst or reagent in organic synthesis. The strength of a Lewis acid is a critical parameter that dictates its reactivity and catalytic activity.

The deuterated analogue, this compound (B(CD₃)₃), presents an interesting case for studying the subtle effects of isotopic substitution on Lewis acidity. Isotope effects, particularly deuterium isotope effects, are well-documented in reaction kinetics (Kinetic Isotope Effect, KIE) but their influence on thermodynamic properties like Lewis acidity is less commonly explored. Understanding these effects can provide deeper insights into reaction mechanisms and molecular interactions.

Theoretical Framework: Isotope Effects on Lewis Acidity

The primary difference between B(CH₃)₃ and B(CD₃)₃ lies in the vibrational frequencies of the C-H versus C-D bonds. The heavier deuterium atom leads to a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond. This difference in ZPE can manifest as a secondary isotope effect on the Lewis acidity of the boron center.

The Lewis acidity of trimethylboron is influenced by the electron-donating ability of the methyl groups through hyperconjugation and inductive effects. The change in vibrational modes upon deuteration can subtly alter the electronic structure and, consequently, the acidity of the boron center. It is hypothesized that the C-D bond is slightly less electron-donating than the C-H bond due to its lower ZPE. This would lead to a marginally more electron-deficient boron center in B(CD₃)₃, resulting in a slight increase in Lewis acidity compared to B(CH₃)₃. However, without direct experimental or computational evidence, this remains a theoretical postulate.

Quantitative Assessment of Lewis Acidity

Experimental Methods

3.1.1. The Gutmann-Beckett Method

This widely used technique utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), to assess Lewis acidity via ³¹P NMR spectroscopy.[2] The change in the ³¹P chemical shift (Δδ) of Et₃PO upon coordination to a Lewis acid is proportional to the acceptor number (AN), a quantitative measure of Lewis acidity.[2]

Table 1: Representative Acceptor Numbers (AN) for Selected Boranes

| Compound | Acceptor Number (AN) | Reference |

| B(C₆F₅)₃ | 82 | [2] |

| BF₃ | 89 | [2] |

| BCl₃ | 106 | [2] |

| BI₃ | 115 | [2] |

Note: Data for B(CH₃)₃ and B(CD₃)₃ is not available in the cited literature.

Computational Methods

3.2.1. Fluoride Ion Affinity (FIA)

Fluoride ion affinity is a computed thermodynamic quantity that represents the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates stronger Lewis acidity. This method is considered a reliable theoretical descriptor of Lewis acidity.

3.2.2. Vibrational Frequency Analysis

Computational chemistry can be used to calculate the vibrational frequencies of B(CH₃)₃ and B(CD₃)₃. Differences in the vibrational modes, particularly those involving the B-C bonds and methyl group deformations, can provide insights into the electronic differences between the two isotopologues and support the theoretical understanding of isotope effects on Lewis acidity.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of deuterated trialkylboranes can be adapted from the synthesis of deuterated triethylborane.[3] This involves the reaction of a deuterated Grignard reagent with a boron trihalide or a borate ester.

Example Protocol (Adapted for this compound):

-

Preparation of Methyl-d3-magnesium bromide: React methyl bromide-d3 (CD₃Br) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction with Boron Trifluoride Etherate: Slowly add a solution of boron trifluoride etherate (BF₃·OEt₂) in anhydrous diethyl ether to the prepared Grignard reagent at a low temperature (e.g., 0 °C).

-

Work-up and Purification: After the reaction is complete, the reaction mixture is carefully hydrolyzed. The this compound, being a volatile and pyrophoric gas, must be handled using appropriate Schlenk line or glovebox techniques. Purification can be achieved by trap-to-trap distillation.

Handling of Pyrophoric Trimethylboron and this compound

Both trimethylboron and its deuterated analogue are pyrophoric, meaning they can ignite spontaneously in air. Strict adherence to safety protocols for handling air-sensitive compounds is mandatory.

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or a glovebox.

-

Dry Glassware and Solvents: All glassware must be rigorously dried, and anhydrous solvents must be used.

-

Personal Protective Equipment (PPE): Fire-resistant lab coat, safety glasses, and appropriate gloves are essential.

-

Quenching: Any residual trimethylboron must be carefully quenched with a suitable reagent, such as isopropanol, under controlled conditions.

Determination of Acceptor Number using the Gutmann-Beckett Method

-

Sample Preparation: In an inert atmosphere, prepare a solution of the Lewis acid (e.g., trimethylboron or this compound) in a dry, non-coordinating solvent (e.g., deuterated benzene or dichloromethane).

-

Addition of Probe Molecule: Add a known amount of triethylphosphine oxide (Et₃PO) to the solution.

-

NMR Analysis: Acquire the ³¹P NMR spectrum of the solution.

-

Calculation: The acceptor number (AN) is calculated using the formula: AN = 2.21 × (δ_sample - δ_hexane), where δ_sample is the chemical shift of the Et₃PO adduct and δ_hexane is the chemical shift of Et₃PO in hexane (41.0 ppm).[2]

Visualizations

Logical Workflow for Lewis Acidity Determination

Caption: Workflow for determining and comparing the Lewis acidity of this compound.

Signaling Pathway of Lewis Acid-Base Adduct Formation

Caption: Formation of a Lewis acid-base adduct between this compound and a Lewis base.

Conclusion and Future Outlook

The Lewis acidity of this compound is a topic of fundamental chemical interest with potential implications for understanding reaction mechanisms and designing novel catalysts. While direct experimental data remains elusive, this guide provides a robust framework based on established principles of Lewis acidity and isotope effects.

Future research should focus on the direct experimental determination of the Lewis acidity of this compound using methods such as the Gutmann-Beckett protocol. Comparative studies with trimethylboron are crucial to accurately quantify the magnitude of the deuterium isotope effect. Furthermore, high-level computational studies can provide valuable theoretical insights into the electronic and vibrational differences between the two isotopologues, thereby strengthening our understanding of this subtle yet significant chemical phenomenon. Such studies will be invaluable to researchers and professionals in the fields of chemistry and drug development who seek to leverage isotopic labeling for mechanistic studies and the fine-tuning of molecular properties.

References

Thermal Decomposition of Trimethylboron-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylboron-d9 (TMB-d9), the deuterated isotopologue of Trimethylboron (TMB), is a volatile, pyrophoric organoboron compound. While its applications are specialized, understanding its thermal decomposition is critical in fields such as chemical vapor deposition (CVD) for the creation of boron-containing thin films and as a potential source of boron for various chemical syntheses. The substitution of protium with deuterium can influence reaction kinetics and mechanisms, making a detailed understanding of TMB-d9's thermal behavior essential for precise process control.

This technical guide provides a comprehensive overview of the thermal decomposition of this compound. Due to the limited availability of data specifically for the deuterated species, this document leverages findings from studies on the thermal decomposition of Trimethylboron and extrapolates these to TMB-d9, noting the anticipated effects of deuterium substitution.

Core Decomposition Mechanisms

The thermal decomposition of Trimethylboron, and by extension TMB-d9, is primarily understood to proceed via unimolecular elimination pathways. The presence of a hydrogen (or deuterium) source can also facilitate decomposition.

Unimolecular α-Deuterium Elimination

The principal gas-phase decomposition route for TMB at lower temperatures is believed to be an α-hydrogen elimination to form methane and a boron-carbene intermediate.[1] For this compound, this would analogously involve an α-deuterium elimination to produce deuterated methane (CD4).

Caption: Unimolecular decomposition of this compound via α-deuterium elimination.

Dihydrogen-Assisted Methane Elimination

In a dihydrogen (H2) atmosphere, an alternative, lower-energy pathway becomes significant.[1] This pathway involves the participation of dihydrogen in the elimination of methane. For TMB-d9 in a dideuterium (D2) atmosphere, this would lead to the formation of deuterated methane (CD4) and a deuterated borane species. This process is thermodynamically more favorable than the unimolecular elimination.[1]

Caption: Dideuterium-assisted decomposition of this compound.

Quantitative Data Summary

The following tables summarize the conditions and products observed during the thermal decomposition of Trimethylboron (TMB), which serve as a proxy for TMB-d9. It is important to note that due to the kinetic isotope effect, the decomposition of TMB-d9 may require higher temperatures or longer reaction times compared to TMB under identical conditions.

| Parameter | Value | Atmosphere | Application Context |

| Decomposition Onset Temperature | ~900 °C | Argon or Dihydrogen | Chemical Vapor Deposition |

| Optimal Deposition Temperature | 1000 - 1100 °C | Argon or Dihydrogen | CVD of Boron-Carbon Films |

| High-Temperature Decomposition | > 2000 K | Vacuum | Boron Atom Production |

Table 1: Decomposition Temperatures for Trimethylboron.[1][2]

| Precursor | Atmosphere | Major Gaseous Products | Solid Film Composition |

| TMB | Argon | Methane | Amorphous Boron-Carbon (B/C = 1.5-3) |

| TMB | Dihydrogen | Methane | Amorphous Boron-Carbon, Crystalline B4C and B25C inclusions at higher temperatures |

Table 2: Decomposition Products of Trimethylboron in a CVD Process.[1]

Experimental Protocols

General Experimental Workflow: Shock Tube Pyrolysis

A single-pulse shock tube is an effective tool for studying gas-phase unimolecular reactions at high temperatures and well-defined reaction times.[3][4]

-

Mixture Preparation: A dilute mixture of this compound in an inert bath gas (e.g., Argon) is prepared in a stainless steel mixing tank. The concentration of TMB-d9 is typically low (e.g., < 1%) to ensure uniform heating and minimize secondary reactions.

-

Shock Tube Operation:

-

The shock tube is evacuated to a high vacuum (< 10^-5 Torr).[4]

-

The prepared gas mixture is introduced into the driven section of the shock tube.

-

A high-pressure driver gas (e.g., Helium) is used to rupture a diaphragm, generating a shock wave that propagates through the TMB-d9 mixture.

-

The shock wave reflects off the end wall, rapidly heating and compressing the gas to the desired reaction temperature and pressure for a short duration (typically a few milliseconds).

-

-

Product Analysis:

-

The post-shock gas mixture is rapidly quenched by an expansion wave.

-

The products are then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.[3]

-

In-situ diagnostics, such as laser absorption spectroscopy, can be used to monitor the time-history of specific species during the reaction.[4][5]

-

Caption: Generalized workflow for studying TMB-d9 pyrolysis using a shock tube.

Conclusion

The thermal decomposition of this compound is expected to mirror that of its non-deuterated counterpart, Trimethylboron, with primary pathways involving unimolecular and dihydrogen-assisted elimination of deuterated methane. The kinetic isotope effect will likely result in a higher thermal stability for TMB-d9. The primary products in an inert atmosphere are expected to be deuterated methane and boron-carbide materials. Further experimental studies, utilizing techniques such as shock tube pyrolysis and in-situ diagnostics, are necessary to precisely quantify the reaction kinetics and validate the proposed decomposition mechanisms for this compound. Such data will be invaluable for the controlled application of this compound in advanced materials synthesis and other specialized chemical processes.

References

Trimethylboron-d9: A Precursor for Advanced Boron-Containing Films - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethylboron-d9 (TMB-d9) as a precursor for the deposition of high-purity, versatile boron-containing films. This document details the physicochemical properties of TMB-d9, experimental protocols for film deposition, and the resulting film characteristics. A key focus is the potential impact of deuteration on the deposition process and film properties, offering insights into the advantages of using this isotopic precursor.

Introduction to this compound

This compound, the deuterated analog of Trimethylboron (TMB), is a promising precursor for the synthesis of boron-containing thin films, such as boron carbide (BCx) and boron carbonitride (BCN). These films are of significant interest across various high-technology sectors due to their exceptional properties, including high hardness, chemical inertness, and tunable electronic characteristics. The substitution of protium with deuterium in the precursor molecule can influence the chemical vapor deposition (CVD) process through the kinetic isotope effect (KIE), potentially leading to films with modified properties. This guide will explore the use of TMB-d9 in this context, providing a foundational understanding for its application in research and development.

Physicochemical Properties of this compound

A clear understanding of the precursor's properties is fundamental for designing and controlling the deposition process. The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃D₉B |

| Molecular Weight | 64.97 g/mol [1] |

| CAS Number | 6063-55-4[1] |

| Synonyms | Tris(trideuteriomethyl)borane, Deuterated Trimethylboron |

| Physical State | Colorless gas |

| Boiling Point | -20.2 °C |

| Melting Point | -161.5 °C |

Deposition of Boron-Containing Films

Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) are the primary techniques for depositing boron-containing films from organoboron precursors like TMB and its deuterated counterpart. PECVD is particularly advantageous for its ability to facilitate film growth at lower temperatures, which is crucial for temperature-sensitive substrates.

Experimental Protocol: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Boron Carbonitride (BCN) Films

This protocol describes a general procedure for the deposition of BCN films using a TMB-d9 precursor. The parameters provided are based on typical values reported for TMB and can be optimized for specific applications.

Objective: To deposit an amorphous boron carbonitride thin film on a silicon substrate.

Materials and Equipment:

-

PECVD reactor with a radiofrequency (RF) plasma source

-

This compound (TMB-d9) precursor gas cylinder with mass flow controller (MFC)

-

Nitrogen (N₂) and Argon (Ar) gas cylinders with MFCs

-

Silicon (100) wafers (substrates)

-

Vacuum pump system

-

Substrate heater

-

Standard safety equipment for handling pyrophoric gases

Procedure:

-

Substrate Preparation:

-

Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

-

Dry the substrates thoroughly with a nitrogen gun and load them into the PECVD chamber.

-

-

Chamber Preparation:

-

Evacuate the chamber to a base pressure of less than 1 x 10⁻⁶ Torr to minimize atmospheric contamination.

-

Heat the substrate to the desired deposition temperature (e.g., 300-500 °C).

-

-

Deposition Process:

-

Introduce Argon gas into the chamber at a controlled flow rate to stabilize the pressure.

-

Introduce this compound and Nitrogen gases into the chamber at their respective flow rates.

-

Ignite the RF plasma at a specified power.

-

Maintain the deposition conditions for the desired duration to achieve the target film thickness.

-

-

Post-Deposition:

-

Turn off the RF plasma and the precursor gas flows.

-

Allow the substrate to cool down to room temperature under vacuum or in an inert gas flow.

-

Vent the chamber to atmospheric pressure with nitrogen and unload the coated substrates.

-

Typical Deposition Parameters (starting point for optimization):

| Parameter | Value |

| Substrate Temperature | 300 - 500 °C |

| RF Power | 50 - 200 W |

| Chamber Pressure | 0.1 - 1.0 Torr |

| TMB-d9 Flow Rate | 1 - 10 sccm |

| N₂ Flow Rate | 10 - 100 sccm |

| Ar Flow Rate | 20 - 200 sccm |

Properties of Boron-Containing Films from Trimethylboron Precursors

The properties of the deposited films are highly dependent on the deposition parameters. The following tables summarize typical quantitative data for boron-carbon and boron-carbon-nitride films grown using non-deuterated Trimethylboron, which serve as a baseline for what can be expected with TMB-d9.

Table 1: Composition and Density of Boron-Carbon (BCx) Films

| Deposition Conditions | B/C Ratio | H Content (at. %) | O Content (at. %) | Density (g/cm³) |

| High TMB flow, low pressure, high plasma power (~300 °C)[2][3] | 1.9 | 15 ± 5 | - | 2.16 |

| Thermal CVD from TEB at 450 °C[4] | ~5.3 | 0.6 | 1.3 | 1.9 - 2.28 |

| Thermal CVD from TMB at 1000 °C (in Dihydrogen)[5] | 1.5 - 3 | - | - | - |

Table 2: Mechanical Properties of Boron-Containing Films

| Film Type | Deposition Method | Hardness (GPa) | Young's Modulus (GPa) |

| a-BCN | Arc-sputtering | 13 - 15 | - |

| BCN | RF/MW PECVD | 2 - 7 | - |

| B(C,N) | Plasma-Assisted CVD | - | - |

| BN | ALD (annealed) | 5 ± 1 | 150 ± 9 |

The Role of Deuteration: The Kinetic Isotope Effect